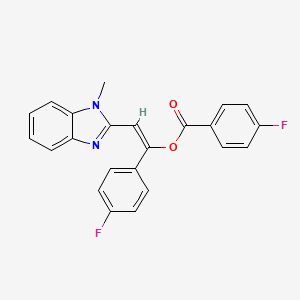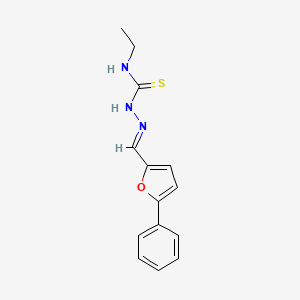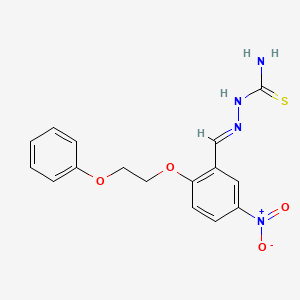
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate, also known as ACCH, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学研究应用
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer biology. 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential anti-cancer drug. Additionally, 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been used as a tool for investigating various biological processes, including protein synthesis, enzyme activity, and cellular signaling pathways.
作用机制
The mechanism of action of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate is not fully understood, but it is thought to involve the inhibition of protein synthesis. 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been shown to bind to the ribosome, which is the cellular structure responsible for protein synthesis. This binding inhibits the activity of the ribosome, leading to a decrease in protein synthesis. This decrease in protein synthesis is thought to be responsible for the anti-cancer effects of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate, as cancer cells are highly dependent on protein synthesis for their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects. 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. Additionally, 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been found to have anti-inflammatory effects, and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. Additionally, 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been found to be stable under a range of conditions, making it a reliable tool for investigating various biological processes. However, there are also limitations to the use of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate in lab experiments. One limitation is that 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been found to be toxic to some cell types, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate is not fully understood, which can make it difficult to interpret the results of experiments involving 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate.
未来方向
There are several future directions for research involving 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate. One area of research is in the development of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate as a potential anti-cancer drug. Further studies are needed to determine the efficacy and safety of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate in vivo, and to investigate its potential for use in combination with other anti-cancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate, which could lead to the development of more targeted and effective anti-cancer therapies. Finally, 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate could be investigated as a potential treatment for other diseases, such as inflammatory diseases and neurodegenerative disorders, based on its anti-inflammatory and enzyme-inhibiting effects.
合成方法
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 2-acetylcarbonohydrazide with 4-chloro-2-methylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate. This synthesis method has been well-established in the literature and has been used to produce high-quality 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate for use in scientific research.
属性
IUPAC Name |
[2-[(E)-(acetylhydrazinylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-11-3-6-15(7-4-11)24(21,22)23-16-8-5-14(17)9-13(16)10-18-19-12(2)20/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJNMEBWMHFEIO-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)

![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)

![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)
![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)